(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
“(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a substituted benzo[d]thiazole scaffold. The (E)-configuration refers to the geometry of the imine group (-N=C-) connecting the benzamide moiety to the 3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene ring. This compound is synthesized via condensation reactions, likely involving a substituted benzo[d]thiazol-2-amine and a 4-methylbenzoyl chloride derivative under basic conditions, analogous to methods described for related benzothiazole-based amides .
Properties
IUPAC Name |
4-methyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-5-7-14(8-6-11)17(21)19-18-20(4)16-13(3)9-12(2)10-15(16)22-18/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVVOBUKBEXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-methylbenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase in bacteria or cyclooxygenase in inflammatory pathways.
Pathways Involved: It can inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial effects, or modulate the production of inflammatory mediators like prostaglandins, resulting in anti-inflammatory activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and physicochemical properties of “(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” with analogous compounds from the literature:
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole (e.g., compounds 6, 4g) or thiazolidinone-based analogs (e.g., ). The benzo[d]thiazole scaffold is associated with enhanced π-π stacking and hydrogen-bonding capabilities, which may improve target binding in biological systems . Substituents on the benzothiazole (3,4,6-trimethyl) and benzamide (4-methyl) groups increase steric bulk and lipophilicity compared to unsubstituted analogs like 3ar .
Synthetic Routes :
- Unlike thiadiazole derivatives (e.g., compound 6), which require hydroxylamine or active methylene reagents , benzo[d]thiazole-based compounds are typically synthesized via oxidative coupling or condensation of benzothiazol-2-amine derivatives .
Physicochemical Properties :
- The trimethyl groups on the benzothiazole ring likely elevate the melting point relative to simpler analogs (e.g., compound 6: 160°C vs. 4g: 200°C), though experimental data for the target compound is lacking.
- IR spectra for related benzamides show C=O stretches between 1600–1700 cm⁻¹, consistent with the target compound’s expected profile .
Thiadiazole analogs (e.g., 4g) demonstrate enzyme inhibition, highlighting the role of heterocycle choice in modulating biological targets .
Research Findings and Trends
- Substituent Effects: Methyl and aryl substituents on the heterocycle or benzamide moiety correlate with improved bioactivity.
- Synthetic Flexibility : Active methylene-based reactions () and oxidative coupling () enable diversification of benzamide derivatives, though regioselectivity challenges may arise with bulky substituents.
- Hydrogen Bonding : Crystallographic data () emphasize the role of hydrogen bonds (N–H···O/S) in stabilizing supramolecular structures, which could influence the target compound’s solubility and crystallinity.
Biological Activity
(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a combination of a benzamide moiety and a benzo[d]thiazole ylidene, positions it as a potentially significant compound in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features multiple methyl groups that enhance lipophilicity, potentially influencing its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Benzamide Moiety | Contains a carbonyl group attached to an amine. |
| Benzo[d]thiazole Ylidene | Contributes to the compound's biological activity. |
| Methyl Substituents | Three methyl groups increase lipophilicity. |
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The presence of the benzothiazole core is crucial for this activity.
Anticancer Potential
The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation. Similar compounds have been reported to target casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β), leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Activity : A study evaluated several benzothiazole derivatives for their antimicrobial efficacy using standard methods such as disk diffusion and minimum inhibitory concentration (MIC). The results indicated that derivatives with methyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies on related compounds revealed that they could induce cell cycle arrest in cancer cell lines by modulating signaling pathways associated with tumor growth. These findings suggest that this compound might share similar properties.
Synthesis of the Compound
The synthesis involves several steps typically starting from commercially available precursors. Key methods include:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate thioamide and aldehyde derivatives.
- Ylidene Formation : The reaction between the benzothiazole derivative and an appropriate amine under acidic conditions leads to the formation of the ylidene structure.
- Final Coupling Reaction : The final product is obtained through acylation reactions with 4-methylbenzoyl chloride.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and aminothiazole derivatives. For example, refluxing 4-methylbenzaldehyde with 3,4,6-trimethylbenzo[d]thiazol-2(3H)-amine in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours under reflux, followed by solvent evaporation and filtration) yields the target compound .
- Key Considerations : Solvent choice (e.g., ethanol vs. DMF), reaction time, and acid catalysis (glacial acetic acid enhances imine formation). Purification via column chromatography or recrystallization is recommended for higher yields .
Q. How is the E-configuration of the imine group confirmed in this compound?
- Methodology :
- 1H NMR : The imine proton (N=CH) appears as a singlet in the δ 8.5–9.5 ppm range. For E-isomers, coupling constants (J) between the imine proton and adjacent substituents are typically absent due to restricted rotation .
- X-ray Crystallography : Definitive confirmation of geometry via single-crystal analysis, as demonstrated for structurally similar thiazole derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Essential Tools :
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~1680 cm⁻¹ (amide C=O) confirm functional groups .
- 1H/13C NMR : Assign methyl groups (δ 2.0–2.5 ppm for aromatic CH₃; δ 1.2–1.5 ppm for aliphatic CH₃) and aromatic protons .
- HPLC : Purity assessment (≥95% purity required for pharmacological studies) .
Advanced Research Questions
Q. How do methyl substituents on the benzo[d]thiazole ring influence bioactivity?
- Structure-Activity Relationship (SAR) :
- 3,4,6-Trimethyl Substitution : Enhances lipophilicity, potentially improving membrane permeability. Compare with unsubstituted analogs showing reduced antimicrobial activity .
- Experimental Design : Synthesize analogs with variable methyl positions (e.g., 2,4,6-trimethyl) and test against bacterial/fungal strains (MIC assays) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., glucosidase for antidiabetic studies). The thiazole ring often participates in π-π stacking with active-site residues .
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial efficacy may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
